molecular formula C19H23N3O3S B4471275 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Cat. No.: B4471275
M. Wt: 373.5 g/mol
InChI Key: SJTISXGLOFUHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]ANILINE
  • 3-(4-METHYLPIPERAZIN-1-YL)ANILINE

Uniqueness

3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to its combination of a piperidine ring, a sulfonyl group, and a pyridine moiety This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-7-11-22(12-8-15)26(24,25)18-4-2-3-17(13-18)19(23)21-14-16-5-9-20-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTISXGLOFUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.